5-ブロモ-4-クロロピコリノニトリル

概要

説明

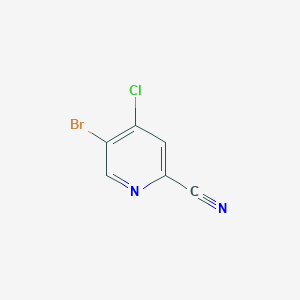

5-Bromo-4-chloropicolinonitrile is a chemical compound with the molecular formula C6H2BrClN2. It belongs to the picolinonitrile family and is characterized by a pyridine ring substituted with a bromine atom at the 5-position and a chlorine atom at the 4-position

科学的研究の応用

5-Bromo-4-chloropicolinonitrile has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Medicine: It is investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

Industry: It is used in the production of agrochemicals and other industrial chemicals.

作用機序

Target of Action

It’s known that this compound is used as a reagent in suzuki–miyaura coupling reactions , which suggests that its targets could be various organoboron compounds used in these reactions.

Mode of Action

5-Bromo-4-chloropicolinonitrile likely interacts with its targets through a process known as transmetalation, a key step in Suzuki–Miyaura coupling reactions . In this process, a metal catalyst facilitates the transfer of an organic group from a boron compound to a palladium complex .

Biochemical Pathways

Given its use in suzuki–miyaura coupling reactions, it’s likely involved in the formation of carbon-carbon bonds, a fundamental process in organic chemistry .

Result of Action

The molecular and cellular effects of 5-Bromo-4-chloropicolinonitrile’s action are likely related to its role in facilitating the formation of carbon-carbon bonds in Suzuki–Miyaura coupling reactions . This can lead to the synthesis of a wide range of organic compounds.

Action Environment

The action, efficacy, and stability of 5-Bromo-4-chloropicolinonitrile can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reactions in which it participates are known to be exceptionally mild and tolerant of various functional groups . This suggests that the compound may exhibit stability and efficacy under a range of reaction conditions.

生化学分析

Biochemical Properties

5-Bromo-4-chloropicolinonitrile plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various substrates. The interaction between 5-Bromo-4-chloropicolinonitrile and cytochrome P450 can lead to the inhibition of the enzyme’s activity, affecting the metabolic pathways of other compounds. Additionally, 5-Bromo-4-chloropicolinonitrile may interact with proteins involved in signal transduction pathways, potentially altering cellular responses to external stimuli .

Cellular Effects

The effects of 5-Bromo-4-chloropicolinonitrile on cellular processes are diverse. In various cell types, this compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, 5-Bromo-4-chloropicolinonitrile can modulate the activity of transcription factors, leading to changes in the expression of genes involved in cell proliferation and apoptosis. Furthermore, it can affect cellular metabolism by altering the activity of key metabolic enzymes, thereby impacting the overall metabolic flux within the cell .

Molecular Mechanism

At the molecular level, 5-Bromo-4-chloropicolinonitrile exerts its effects through several mechanisms. One primary mechanism involves the binding of the compound to specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of the target biomolecule’s activity. For example, the interaction of 5-Bromo-4-chloropicolinonitrile with cytochrome P450 can inhibit the enzyme’s catalytic activity, leading to a decrease in the metabolism of certain substrates. Additionally, 5-Bromo-4-chloropicolinonitrile can influence gene expression by modulating the activity of transcription factors, thereby altering the transcriptional landscape of the cell .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Bromo-4-chloropicolinonitrile have been observed to change over time. The stability of the compound is a critical factor in its long-term effects on cellular function. Studies have shown that 5-Bromo-4-chloropicolinonitrile is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions. The degradation of 5-Bromo-4-chloropicolinonitrile can lead to a reduction in its efficacy and potential changes in its biological activity. Long-term exposure to 5-Bromo-4-chloropicolinonitrile in in vitro and in vivo studies has revealed potential cumulative effects on cellular function, including alterations in cell proliferation and apoptosis.

Dosage Effects in Animal Models

The effects of 5-Bromo-4-chloropicolinonitrile vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxic effects, while higher doses can lead to significant adverse effects. Studies have shown that high doses of 5-Bromo-4-chloropicolinonitrile can induce toxicity in animal models, manifesting as liver and kidney damage. Additionally, threshold effects have been observed, where a specific dosage range is required to elicit a measurable biological response. Understanding the dosage-dependent effects of 5-Bromo-4-chloropicolinonitrile is crucial for its potential therapeutic applications and safety assessments .

Metabolic Pathways

5-Bromo-4-chloropicolinonitrile is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound is primarily metabolized by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation with glucuronic acid or sulfate. These metabolic transformations enhance the solubility and excretion of 5-Bromo-4-chloropicolinonitrile from the body. Additionally, the compound’s metabolism can influence the levels of other metabolites, potentially affecting overall metabolic flux within the cell .

Transport and Distribution

The transport and distribution of 5-Bromo-4-chloropicolinonitrile within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters. Once inside the cell, 5-Bromo-4-chloropicolinonitrile can bind to intracellular proteins, influencing its localization and accumulation. The distribution of 5-Bromo-4-chloropicolinonitrile within tissues is also affected by its binding affinity to plasma proteins, which can modulate its bioavailability and overall pharmacokinetics .

Subcellular Localization

The subcellular localization of 5-Bromo-4-chloropicolinonitrile is an important determinant of its activity and function. The compound can localize to specific cellular compartments, such as the cytoplasm, nucleus, or mitochondria, depending on its interactions with targeting signals or post-translational modifications. For instance, 5-Bromo-4-chloropicolinonitrile may be directed to the nucleus through nuclear localization signals, where it can interact with transcription factors and influence gene expression. Alternatively, the compound may accumulate in the mitochondria, affecting mitochondrial function and cellular energy metabolism .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-chloropicolinonitrile can be achieved through several methods. One such method involves the reaction of 4,5-dichloro-2-aminopyrimidine with potassium cyanide and 1,4-dibromobutane. Another method involves the reaction of 4-bromo-5-nitrophthalonitrile with aromatic and heterocyclic N- and O-nucleophiles in the presence of bases.

Industrial Production Methods

Industrial production methods for 5-Bromo-4-chloropicolinonitrile typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to maintain consistent reaction parameters and minimize human error.

化学反応の分析

Types of Reactions

5-Bromo-4-chloropicolinonitrile undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.

Coupling Reactions: It can be used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions and strong bases for substitution reactions. Typical reaction conditions involve moderate to high temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki–Miyaura coupling reactions, the product is typically a biaryl compound .

類似化合物との比較

Similar Compounds

Similar compounds to 5-Bromo-4-chloropicolinonitrile include:

Uniqueness

5-Bromo-4-chloropicolinonitrile is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.

生物活性

5-Bromo-4-chloropicolinonitrile is a chemical compound that has garnered attention in various biological applications due to its unique properties. This article delves into its biological activity, highlighting research findings, case studies, and relevant data.

Chemical Structure and Properties

5-Bromo-4-chloropicolinonitrile is characterized by its molecular formula and a molecular weight of 220.46 g/mol. The presence of bromine and chlorine atoms in its structure contributes to its biological activity, particularly in interactions with biological macromolecules.

The biological activity of 5-Bromo-4-chloropicolinonitrile can be attributed to its ability to interact with specific enzymes and receptors within biological systems. Its mechanism often involves:

- Inhibition of Enzyme Activity : The compound has been shown to inhibit certain enzymes that are crucial in metabolic pathways, leading to altered cellular functions.

- Receptor Binding : It may bind to receptors involved in signal transduction, affecting downstream signaling pathways.

Antimicrobial Activity

Research has indicated that 5-Bromo-4-chloropicolinonitrile exhibits antimicrobial properties. A study evaluated its effectiveness against various bacterial strains, demonstrating significant inhibition of growth at specific concentrations.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 50 µg/mL |

| Staphylococcus aureus | 25 µg/mL |

| Pseudomonas aeruginosa | 100 µg/mL |

These results suggest potential applications in developing antimicrobial agents.

Anticancer Potential

In vitro studies have explored the anticancer properties of 5-Bromo-4-chloropicolinonitrile. For instance, it has been tested on various cancer cell lines, including breast and lung cancer cells. The compound induced apoptosis (programmed cell death) in these cells, as evidenced by:

- Increased levels of caspase-3 activity.

- Enhanced expression of pro-apoptotic proteins.

A notable case study involved treating MCF-7 breast cancer cells with varying concentrations of the compound over 48 hours, resulting in a dose-dependent increase in cell death.

Case Studies

- Study on Antimicrobial Efficacy : A research team conducted a comparative analysis of 5-Bromo-4-chloropicolinonitrile against standard antibiotics. The findings highlighted its superior efficacy against multidrug-resistant strains, suggesting it as a candidate for further development as an antibiotic.

- Investigation into Anticancer Effects : Another study focused on the compound's effects on lung cancer cells. Results showed that treatment with 5-Bromo-4-chloropicolinonitrile led to significant reductions in cell viability and alterations in cell cycle progression.

特性

IUPAC Name |

5-bromo-4-chloropyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrClN2/c7-5-3-10-4(2-9)1-6(5)8/h1,3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXTOPSRIDSCHBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CC(=C1Cl)Br)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256790-41-6 | |

| Record name | 5-bromo-4-chloropyridine-2-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。